N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S2/c22-17-8-11-20(12-9-17)30(27,28)24-14-4-5-16-15-18(10-13-21(16)24)23-29(25,26)19-6-2-1-3-7-19/h8-13,15,19,23H,1-7,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUQOUGSWNSVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide finds extensive use in:
Chemistry: As a versatile intermediate in organic synthesis, enabling the development of new compounds and materials.
Biology: Probing molecular interactions, particularly in studies involving enzyme inhibition due to its sulfonamide functionality.
Medicine: Potential therapeutic agent, given its structural similarity to bioactive molecules, with research exploring its efficacy in treating various conditions.
Industry: As a precursor in the manufacture of specialty chemicals and pharmaceutical intermediates.
Mechanism and molecular targets:
The compound exerts its effects primarily through interactions with specific enzymes or receptors, where the sulfonamide group mimics natural substrates or inhibitors, leading to altered enzyme activity.
Pathways involved: Various signaling and metabolic pathways, often related to its inhibitory activity on enzymes critical to these processes.
Comparison and uniqueness:
Similar compounds: Sulfonamide derivatives, tetrahydroquinoline-based compounds, and fluoro-substituted aromatic compounds.
Uniqueness: The combination of these functional groups imparts unique chemical properties, such as enhanced stability, reactivity, and specific biological activities, distinguishing it from other compounds in its class.
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroquinoline moiety and a sulfonamide group. The key characteristics of the compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C21H26F2N2O4S2 |
| Molecular Weight | 464.51 g/mol |
| LogP | 4.0733 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 72.04 Ų |
Pharmacological Properties
This compound has been studied for its potential as an inhibitor of various biological pathways:
- Anticancer Activity : Research indicates that compounds containing the tetrahydroquinoline structure can exhibit cytotoxic effects against cancer cell lines. The sulfonamide group may enhance this activity by interacting with specific enzymes involved in cancer progression.
- Antimicrobial Effects : Some studies suggest that sulfonamide derivatives possess antimicrobial properties. This compound may inhibit bacterial growth through mechanisms similar to traditional sulfa drugs.
Structure-Activity Relationship (SAR)
The biological activity of sulfonamide compounds is often influenced by their structural components. The presence of the fluorobenzenesulfonyl group is thought to enhance binding affinity to target proteins. A comparative analysis of various analogs has shown that modifications in the tetrahydroquinoline ring can significantly affect potency and selectivity.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that derivatives of tetrahydroquinoline exhibit varying degrees of inhibition against specific enzymes linked to cancer metabolism. For instance, a study reported an IC50 value indicating significant inhibition at micromolar concentrations for related compounds .
- Animal Models : In vivo studies using animal models have provided insights into the pharmacokinetics and therapeutic efficacy of this compound. For example, administration of similar sulfonamide derivatives led to reduced tumor sizes in xenograft models, suggesting potential for further development in oncology .
Comparison with Similar Compounds
Structural and Functional Implications
Methoxy and thiophene groups (e.g., in ) increase electron density, which may influence binding interactions with biological targets through π-π stacking or hydrogen bonding .
Halogenation Patterns :
- The dual chloro and fluoro substitutions in and enhance electronegativity, improving interactions with hydrophobic pockets in enzymes or receptors .
Molecular Weight and Solubility :
Hypothetical Pharmacological Relevance
Preparation Methods
Gould-Jacobs Cyclization
The tetrahydroquinoline core is synthesized via Gould-Jacobs cyclization, where ethyl acetoacetate reacts with aniline derivatives under acidic conditions. For example:
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Ethyl 3-(3-aminophenyl)propanoate is cyclized in polyphosphoric acid (PPA) at 120°C for 6 hours.
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The resulting 6-nitro-1,2,3,4-tetrahydroquinoline is reduced using hydrogen gas (1 atm) over palladium on carbon (Pd/C) in ethanol to yield 1,2,3,4-tetrahydroquinolin-6-amine (85% yield).
N1-Sulfonylation with 4-Fluorobenzenesulfonyl Chloride
Sulfonylation of Secondary Amine
The secondary amine at N1 is sulfonylated first due to its higher nucleophilicity compared to the aromatic primary amine.
Procedure :
-
Dissolve 1,2,3,4-tetrahydroquinolin-6-amine (10 mmol) in anhydrous dichloromethane (DCM, 50 mL).
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Add triethylamine (2.2 equiv, 22 mmol) and 4-fluorobenzenesulfonyl chloride (1.1 equiv, 11 mmol) at 0°C.
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Stir at room temperature for 12 hours.
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Quench with water, extract with DCM, dry over MgSO₄, and concentrate to afford 1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (78% yield).
Key Optimization :
C6-Sulfonylation with Cyclohexanesulfonyl Chloride
Protection-Deprotection Strategy
To avoid bis-sulfonylation at N1 and C6, the primary amine is temporarily protected.
Step 1: Boc Protection
-
React 1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (10 mmol) with Boc anhydride (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM.
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Stir for 6 hours at room temperature to yield the Boc-protected intermediate (89% yield).
Step 2: Sulfonylation
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Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM (1:1 v/v).
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React the free amine with cyclohexanesulfonyl chloride (1.1 equiv) and triethylamine (2.2 equiv) in THF.
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Purify via column chromatography (SiO₂, hexane/ethyl acetate) to isolate the final product (68% yield).
Alternative Single-Pot Sulfonylation
Sequential Sulfonylation Without Protection
In cases where protection is impractical, sequential addition of sulfonyl chlorides under controlled pH conditions achieves regioselectivity:
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Sulfonylate N1 with 4-fluorobenzenesulfonyl chloride at pH 9–10 (0°C, 2 hours).
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Adjust pH to 7–8 and add cyclohexanesulfonyl chloride (room temperature, 12 hours).
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Isolate the product via recrystallization from ethanol/water (1:3) (62% yield).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Comparative Data Tables
Table 1: Sulfonylation Conditions and Yields
Table 2: Boc Protection-Deprotection Efficiency
Q & A
Basic: What are the recommended synthetic routes for N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves:
- Step 1: Preparation of the tetrahydroquinoline core via cyclization of substituted anilines.
- Step 2: Sulfonylation with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine in dichloromethane at 0–25°C).
- Step 3: Introduction of the cyclohexanesulfonamide group via nucleophilic substitution.
Critical Conditions: - Anhydrous solvents to prevent hydrolysis of sulfonyl chlorides.
- Temperature control (<5°C during sulfonylation to minimize side reactions).
- Use of excess sulfonyl chloride (1.2–1.5 equivalents) to ensure complete conversion .
Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions (e.g., fluorobenzenesulfonyl and cyclohexanesulfonamide groups).
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% by reverse-phase C18 column, UV detection at 254 nm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode for [M+H]⁺ ion) .
Advanced: How can conflicting bioactivity data (e.g., IC₅₀ variability) across assays be methodologically resolved?
Answer:
- Assay Validation: Ensure consistent cell lines (e.g., HEK293 for RORγ reporter assays) and solvent controls (DMSO ≤0.1%).
- Orthogonal Assays: Compare enzyme inhibition (e.g., SPR binding) with cell-based luciferase assays to rule out off-target effects.
- Compound Stability: Test stability in assay buffers (pH 7.4, 37°C) via LC-MS to detect degradation products.
- Positive Controls: Include known RORγ inhibitors (e.g., SR1078, IC₅₀ 1–3 µM) to calibrate assay sensitivity .
Advanced: What strategies optimize the sulfonylation step to reduce by-products?
Answer:
- Slow Reagent Addition: Gradual addition of 4-fluorobenzenesulfonyl chloride to prevent local overheating.
- Catalytic DMAP: Use 4-dimethylaminopyridine (5 mol%) to enhance reaction efficiency.
- Purification: Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product.
- Monitoring: TLC (Rf ~0.5 in 7:3 hexane:EtOAc) or in situ IR to track sulfonamide formation .
Advanced: How to design a structure-activity relationship (SAR) study focusing on the sulfonamide moiety?
Answer:
- Analog Synthesis: Replace cyclohexanesulfonamide with methyl, aryl, or heterocyclic sulfonamides.
- Biological Testing: Measure RORγ inverse agonism (IC₅₀) and cytotoxicity (CC₅₀ in HepG2 cells).
- Computational Modeling: Dock analogs into RORγ’s ligand-binding domain (PDB ID: 6Q0) using AutoDock Vina to predict binding affinities.
- Key Metrics: Compare ligand efficiency (LE) and lipophilic ligand efficiency (LLE) to prioritize analogs .
Basic: What in vitro assays are suitable for initial biological evaluation?
Answer:
- Enzyme Inhibition: RORγ luciferase reporter assay (IC₅₀ determination).
- Solubility: Kinetic solubility in PBS (pH 7.4) via nephelometry.
- Metabolic Stability: Microsomal incubation (human liver microsomes, NADPH cofactor) with LC-MS quantification.
- Plasma Protein Binding: Equilibrium dialysis to measure free fraction .
Advanced: How to address low aqueous solubility during in vitro testing?
Answer:
- Co-Solvents: Use β-cyclodextrin (10% w/v) or PEG-400 to enhance solubility.
- Salt Formation: Screen with sodium, potassium, or meglumine counterions.
- Amorphous Dispersion: Prepare spray-dried dispersions with HPMC-AS to improve dissolution.
- Prodrug Approach: Synthesize phosphate or ester prodrugs for transient solubility enhancement .
Advanced: How to validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor RORγ thermal stabilization in lysates after compound treatment.
- CRISPR Knockout: Compare activity in RORγ-KO vs. wild-type cells.
- Biochemical Pull-Down: Use biotinylated analogs and streptavidin beads to isolate target proteins, followed by Western blotting .
Basic: What are the storage conditions to ensure compound stability?
Answer:
- Temperature: Store at –20°C in airtight, light-protected vials.
- Solvent: Dissolve in anhydrous DMSO (10 mM stock) to prevent hydrolysis.
- Quality Control: Reassess purity via HPLC every 6 months .
Advanced: How to resolve discrepancies between computational docking predictions and experimental activity?
Answer:
- Conformational Sampling: Perform molecular dynamics simulations (100 ns) to explore ligand-protein flexibility.
- Water Network Analysis: Identify key water molecules in the binding pocket (e.g., using GRID software).
- Alanine Scanning: Mutate predicted critical residues (e.g., RORγ His479) to validate interactions.
- Free Energy Calculations: Use MM/GBSA to refine binding affinity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
